Cas no 2137639-71-3 (2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde)

2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2,4,4-trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde
- 2137639-71-3
- EN300-624799
- 2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde
-
- インチ: 1S/C12H20O/c1-5-6-12(9-13)8-11(3,4)7-10(12)2/h5,9-10H,1,6-8H2,2-4H3
- InChIKey: TXZDWSHLOUTVGN-UHFFFAOYSA-N
- ほほえんだ: O=CC1(CC=C)CC(C)(C)CC1C
計算された属性
- せいみつぶんしりょう: 180.151415257g/mol
- どういたいしつりょう: 180.151415257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-624799-0.5g |
2,4,4-trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde |
2137639-71-3 | 95.0% | 0.5g |
$699.0 | 2025-03-15 | |
Enamine | EN300-624799-0.1g |
2,4,4-trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde |
2137639-71-3 | 95.0% | 0.1g |
$640.0 | 2025-03-15 | |
Enamine | EN300-624799-10.0g |
2,4,4-trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde |
2137639-71-3 | 95.0% | 10.0g |
$3131.0 | 2025-03-15 | |
Enamine | EN300-624799-0.25g |
2,4,4-trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde |
2137639-71-3 | 95.0% | 0.25g |
$670.0 | 2025-03-15 | |
Enamine | EN300-624799-1.0g |
2,4,4-trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde |
2137639-71-3 | 95.0% | 1.0g |
$728.0 | 2025-03-15 | |
Enamine | EN300-624799-2.5g |
2,4,4-trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde |
2137639-71-3 | 95.0% | 2.5g |
$1428.0 | 2025-03-15 | |
Enamine | EN300-624799-5.0g |
2,4,4-trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde |
2137639-71-3 | 95.0% | 5.0g |
$2110.0 | 2025-03-15 | |
Enamine | EN300-624799-0.05g |
2,4,4-trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde |
2137639-71-3 | 95.0% | 0.05g |
$612.0 | 2025-03-15 |
2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehydeに関する追加情報
2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde: A Comprehensive Overview
2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde is a complex organic compound with the CAS number 2137639-71-3. This compound is notable for its unique chemical structure and diverse applications in various industries. The name itself suggests a cyclopentane ring substituted with multiple methyl groups and an aldehyde functional group, making it a versatile molecule for synthetic chemistry and material science.
The compound's structure consists of a cyclopentane ring with three methyl groups attached at positions 2, 4, and 4. Additionally, a propenyl group is attached at position 1 of the cyclopentane ring. The presence of the aldehyde group at the same position introduces reactivity and functional diversity to the molecule. This combination of substituents makes 2,4,4-trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde highly valuable in organic synthesis, particularly in the development of advanced materials and pharmaceutical intermediates.
Recent studies have highlighted the potential of this compound in the synthesis of bioactive molecules. Researchers have explored its role as a precursor in the construction of complex natural product analogs. For instance, its ability to undergo various cross-coupling reactions has been exploited to build intricate molecular frameworks. This has led to its application in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders.
In addition to its role in pharmaceuticals, 2,4,4-trimethylcyclopentane derivatives have found applications in polymer chemistry. The compound's aldehyde group can be utilized to form cross-linked polymers with improved mechanical properties. Recent advancements in polymer synthesis have demonstrated how this compound can enhance the durability and flexibility of polymeric materials used in industrial applications.
The synthesis of 2,4,4-trimethylcyclopentane derivatives has also been optimized using green chemistry principles. Traditional methods often involved multi-step processes with low yields and high environmental impact. However, modern approaches leverage catalytic asymmetric synthesis and biocatalysis to achieve higher efficiency and sustainability. These innovations have made the production of this compound more eco-friendly and cost-effective.
Furthermore, computational chemistry has played a pivotal role in understanding the electronic properties of cyclopentane-based aldehydes like this compound. Quantum mechanical calculations have provided insights into its reactivity patterns and stability under different conditions. Such studies are crucial for predicting its behavior in various chemical reactions and for designing novel synthetic pathways.
In terms of industrial applications, 2,4,4-trimethylcyclopentane derivatives are increasingly being used as intermediates in agrochemicals and specialty chemicals. Their ability to act as building blocks for more complex molecules has made them indispensable in modern chemical manufacturing.
It is also worth noting that the demand for cyclopentane-based aldehydes is growing due to their compatibility with advanced manufacturing techniques such as 3D printing. Their unique physical properties make them suitable for creating high-performance materials tailored for specific applications.
Looking ahead, ongoing research into 2,4,4-trimethylcyclopentane derivatives is expected to uncover new functionalities and applications. Collaborative efforts between academic institutions and industry leaders are paving the way for innovative uses of this compound across multiple sectors.
In conclusion, 2,4,4-trimethylcyclopentane derivatives, particularly 2137639-71-3, represent a significant advancement in organic chemistry. Their versatility across different industries underscores their importance as key building blocks for future technological developments.
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